
Thiazole-2-carboxylic acid
Overview
Description
Thiazole-2-carboxylic acid is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is significant in various fields due to its versatile chemical properties and biological activities. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthetic Routes and Reaction Conditions:
Hantzsch Thiazole Synthesis: This classical method involves the cyclization of α-haloketones with thiourea.
Cook–Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides under acidic conditions.
Herz Synthesis: This method involves the reaction of thioamides with α-haloketones in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Hantzsch synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazoles, amino thiazoles.
Scientific Research Applications
Pharmaceutical Applications
Thiazole derivatives, including TCA, have garnered attention for their potential as bioactive compounds in drug development. The thiazole moiety is integral to many pharmacologically active substances, including anticancer agents.
Case Studies:
- Anticancer Activity: Research has demonstrated that novel thiazole derivatives exhibit promising anticancer properties. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and assessed their activity against A549 human lung adenocarcinoma cells, revealing strong selectivity with IC50 values of 23.30 ± 0.35 mM .
- Structure-Activity Relationship (SAR): A study on trisubstituted thiazole derivatives indicated that the presence of specific functional groups significantly influences their anticancer efficacy. The most potent compound in this series was identified as having a free amino group at the 2-position and a carboxylic acid moiety at the 4-position .
Organic Synthesis
TCA serves as a crucial intermediate in organic synthesis, facilitating the production of various chemical entities.
Synthesis Pathways:
- TCA can be synthesized through halogen-metal exchange reactions involving bromothiazoles . This method provides a convenient route for accessing thiazole carboxylic acids that are otherwise challenging to synthesize.
- The decarboxylation of TCA yields thiazole, which can be further functionalized to create diverse derivatives with tailored properties .
Agrochemical Applications
The utility of TCA extends to agrochemicals, where it is used as a building block for developing herbicides and pesticides.
Research Insights:
- Thiazole derivatives have been explored for their herbicidal activities. The structural diversity offered by TCA allows for the design of compounds with enhanced efficacy against target pests while minimizing environmental impact.
Dyestuffs and Pigments
In the dye industry, TCA is utilized as an intermediate for synthesizing various dyes and pigments.
Application Examples:
- Thiazole-based dyes are known for their vibrant colors and stability, making them suitable for textile applications. The incorporation of TCA into dye formulations enhances colorfastness and overall performance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of thiazole-2-carboxylic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some thiazole derivatives inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters . Others may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Thiazole-2-carboxylic acid can be compared with other similar compounds such as:
Thiazole-4-carboxylic acid: Similar structure but different substitution pattern, leading to different reactivity and biological activity.
Benzothiazole: Contains a fused benzene ring, which imparts different chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for diverse chemical reactions and biological activities. Its ability to undergo various types of reactions makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Thiazole-2-carboxylic acid (TCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial, anticancer, and tuberculostatic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The carboxylic acid functional group enhances its solubility and reactivity, making it a versatile scaffold in medicinal chemistry.
Antibacterial Activity
Thiazole derivatives have been extensively studied for their antibacterial properties. Research has shown that TCA exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of TCA against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method. Results indicated that TCA had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .
Anticancer Activity
This compound derivatives have also shown promising anticancer activity. Various studies have synthesized thiazole-based compounds and assessed their cytotoxic effects on different cancer cell lines.
Research Findings: Cytotoxic Effects
- Cytotoxicity Against HepG2 Cells : In vitro studies demonstrated that certain thiazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against HepG2 liver cancer cells, indicating potent anticancer properties .
- Mechanism of Action : The anticancer activity is attributed to the ability of TCA derivatives to induce apoptosis in cancer cells through modulation of key signaling pathways, including the inhibition of Bcl-2 proteins .
Tuberculostatic Activity
This compound has been investigated for its potential as a tuberculostatic agent. A study compared the activity of TCA hydrazides with known antituberculosis drugs.
Comparative Study: Tuberculostatic Effects
In vitro and in vivo tests revealed that this compound hydrazide exhibited tuberculostatic activity comparable to isoniazid (INH) against Mycobacterium tuberculosis. In experimental models, it significantly inhibited the development of tuberculosis in mice, suggesting its potential as an alternative treatment for tuberculosis .
Summary of Biological Activities
Chemical Reactions Analysis
Decarboxylation Reactions
Decarboxylation occurs readily under alkaline or thermal conditions, yielding thiazole:
Table 2: Decarboxylation Conditions and Outcomes
Conditions | Product | Notes | Reference |
---|---|---|---|
Alkaline media (pH >10) | Thiazole | Proceeds via 2,3-dihydrothiazol-2-ylidene intermediate | |
Thermolysis (218°C) | Thiazole | Direct heating in acidic/neutral media |
Mechanistic Insight :
-
The ease of decarboxylation follows the order: 2-carboxylic acid > 5-carboxylic acid > 4-carboxylic acid due to electronic and steric effects .
-
UV irradiation in argon matrix at 10 K also induces decarboxylation via radical pathways .
Amide and Ester Formation
The carboxylic acid group undergoes coupling reactions to form bioactive derivatives:
Table 3: Amide Coupling Reactions
Reagents | Amine | Conditions | Yield | Reference |
---|---|---|---|---|
EDC/DMAP | Aniline derivatives | RT, catalytic DMAP (1 eq) | 60–85% |
Reaction Mechanism :
-
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with DMAP to generate a reactive acyliminium ion. This intermediate facilitates nucleophilic attack by amines .
Oxidation and Functionalization
Thiazole-2-carboxylic acid participates in oxidation reactions to form advanced intermediates:
Table 4: Oxidation Reactions
Oxidizing Agent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
30% H₂O₂/O₂ | Benzothiazole derivatives | Metalloporphyrin catalyst, 40–140°C | 13–93% |
Applications :
-
Methyl groups at the 4- or 5-position of thiazole rings are oxidized to carboxylic acids using H₂O₂/O₂ under metalloporphyrin catalysis, enabling access to polysubstituted thiazoles .
Role in Drug Design
This compound derivatives exhibit antitumor and antibacterial activity:
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Thiazole-2-carboxylic acid derivatives with high purity?
- Answer: this compound derivatives are typically synthesized via condensation reactions between carboxylic acid precursors and amines or thiols under controlled conditions. For example, peptidomimetic analogues can be synthesized using acid-amine coupling agents (e.g., EDCI/HOBt), followed by purification via reverse-phase HPLC to achieve >95% purity . Critical parameters include reaction temperature (often 0–25°C), solvent selection (e.g., DMF or DCM), and stoichiometric ratios of reactants to minimize side products. NMR (1H, 13C) and ESI-MS are essential for verifying structural integrity .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Answer: this compound derivatives are sensitive to light, moisture, and oxidative degradation. Storage recommendations include:
- Temperature: –20°C in a freezer under inert atmosphere (argon or nitrogen) .
- Containers: Amber glass vials with PTFE-lined caps to prevent photodegradation.
- Handling: Use anhydrous solvents (e.g., dry DMSO) for dissolution to avoid hydrolysis. Incompatible materials include strong acids/bases and oxidizing agents, which may degrade the thiazole ring .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound derivatives?
- Answer:
- 1H/13C NMR: Key for identifying substituent positions on the thiazole ring. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm, while aromatic protons resonate between δ 7–9 ppm .
- ESI-MS: Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities.
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >98% purity. Retention times (tR) vary with substituent polarity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing nucleophilic/electrophilic sites. For example, the C-2 position of the thiazole ring is electrophilic due to electron-withdrawing effects of the carboxylic acid group, making it reactive toward amide bond formation . Molecular docking studies further predict binding affinities for biological targets like USP7 enzymes .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?
- Answer: Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. A systematic approach includes:
- Structural Analysis: Compare analogs (e.g., 2-carboxylic vs. 4-carboxylic derivatives) using X-ray crystallography (WinGX/ORTEP) to confirm geometry .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., dasatinib for kinase activity) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance USP7 inhibition) .
Q. How are absorption corrections applied in X-ray crystallography to validate this compound derivative structures?
- Answer: Empirical absorption corrections (e.g., using spherical harmonics in SADABS) account for anisotropic effects in diffraction data. For example, Blessing’s method models transmission surfaces to correct intensity variations caused by crystal morphology . WinGX software integrates these corrections during structure refinement, ensuring accurate displacement parameters (R-factor < 5%) .
Properties
IUPAC Name |
1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLVRYLIMQVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376402 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14190-59-1 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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